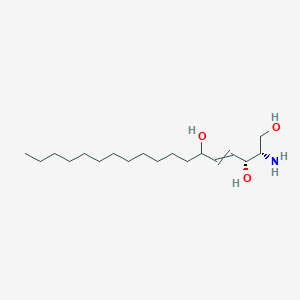

(2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1177408-85-3 |

|---|---|

Molecular Formula |

C18H37NO3 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(2S,3R)-2-aminooctadec-4-ene-1,3,6-triol |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(21)13-14-18(22)17(19)15-20/h13-14,16-18,20-22H,2-12,15,19H2,1H3/t16?,17-,18+/m0/s1 |

InChI Key |

LUZYTSCABOWJAC-UQJFVLDMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC(C=C[C@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C=CC(C(CO)N)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis of 2s,3r 2 Aminooctadec 4 Ene 1,3,6 Triol and Its Stereoisomers

Total Synthesis Approaches to the 2-Amino-1,3,6-triol Scaffold

The total synthesis of sphingoid bases and their analogs is a well-explored field, with numerous strategies developed to construct the characteristic 2-amino-1,3-diol backbone. scispace.comresearchgate.netresearchgate.net For the more complex 2-amino-1,3,6-triol scaffold, these approaches are often adapted and extended to incorporate the additional hydroxyl group at the C-6 position.

A seminal total synthesis of 6-hydroxy-(4E)-sphingenine-containing ceramides (B1148491), which features the (2S,3R)-2-aminooctadec-4-ene-1,3,6-triol core, has been reported. nih.gov This approach highlights the convergent assembly of key fragments to build the complex molecule. The synthesis strategically combines a chiral fragment derived from a readily available starting material with a second fragment containing the long alkyl chain and the C-6 hydroxyl group. This method underscores the importance of a modular approach in constructing such polyfunctionalized lipid molecules.

Stereocontrolled Synthesis: Advanced Chiral Auxiliary and Asymmetric Methodologies

Achieving the correct stereochemistry at the C-2, C-3, and C-6 positions is a critical aspect of synthesizing this compound. To this end, advanced stereocontrolled methods, including the use of chiral auxiliaries and asymmetric reactions, have been employed.

Enantioselective transformations are pivotal in establishing the absolute configuration of the chiral centers. In the synthesis of 6-hydroxy-4-sphingenine, asymmetric dihydroxylation has been utilized to create chiral propargylic alcohols, which serve as key precursors. nih.gov This reaction allows for the introduction of two adjacent hydroxyl groups with a high degree of stereocontrol, which is then elaborated to form the C-6 hydroxylated portion of the target molecule. The inherent chirality of these precursors guides the stereochemical outcome of subsequent reactions.

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. L-serine, a naturally occurring amino acid, is a common and effective chiral precursor for the synthesis of the 2-amino-1,3-diol moiety of sphingoid bases. In the synthesis of 6-hydroxy-4-sphingenine, an L-serine-derived aldehyde is employed as a key building block. nih.gov The inherent stereochemistry of L-serine directly translates to the desired (2S,3R) configuration at the C-2 and C-3 positions of the final product. The nucleophilic addition of a lithiated, protected propargylic ether to this aldehyde is a crucial step in assembling the carbon skeleton with the correct stereochemistry. nih.gov

| Precursor | Key Transformation | Resulting Stereocenters | Reference |

| L-serine | Conversion to a chiral aldehyde | C-2 (S), C-3 (R) | nih.gov |

| α,β-Unsaturated ester | Asymmetric dihydroxylation | C-6 (S or R) | nih.gov |

Olefin Metathesis and Alkyne-Based Strategies for Unsaturated Chain Construction

The introduction of the C-4-C-5 trans-double bond is another significant challenge in the synthesis of this compound. Olefin metathesis and alkyne-based strategies are powerful tools for the construction of unsaturated carbon chains in sphingolipid synthesis. mdpi.comcapes.gov.brnih.gov

While direct application of olefin metathesis to the title compound is not extensively detailed in the provided results, its utility in synthesizing related sphingoid bases suggests its potential applicability. mdpi.comnih.gov For instance, cross-metathesis between a shorter chain alkenyl amino alcohol and a long-chain olefin can efficiently construct the desired unsaturated backbone. mdpi.com

An alkyne-based approach has been successfully implemented in the synthesis of 6-hydroxy-4-sphingenine. nih.gov This strategy involves the coupling of a chiral propargylic alcohol derivative with an L-serine-derived aldehyde. The resulting alkyne is then stereoselectively reduced to the corresponding trans-alkene. A Birch reduction is employed to achieve the desired (E)-geometry of the double bond. nih.gov

| Strategy | Key Reaction | Outcome | Reference |

| Alkyne-based | Nucleophilic addition of a lithiated propargylic ether to an aldehyde, followed by Birch reduction. | Construction of the carbon skeleton and stereoselective formation of the trans-double bond. | nih.gov |

| Olefin Metathesis | Cross-metathesis of an alkenyl amino alcohol with a long-chain olefin. | Formation of the unsaturated alkyl chain. | mdpi.comnih.gov |

Regioselective Functionalization and Protecting Group Strategies

The presence of three hydroxyl groups at positions 1, 3, and 6, along with an amino group at C-2, necessitates a sophisticated protecting group strategy to enable regioselective functionalization. The differential reactivity of the primary and secondary hydroxyl groups, as well as the amino group, must be carefully managed throughout the synthetic sequence.

In the synthesis of 6-hydroxy-4-sphingenine, the amino and adjacent hydroxyl groups of the L-serine-derived fragment are often protected as an oxazolidine. nih.gov This cyclic protecting group serves to mask these functionalities during the carbon-carbon bond-forming reactions. The hydroxyl group at C-6 is typically protected with a silyl ether, such as a tert-butyldimethylsilyl (TBS) group, which can be selectively removed under specific conditions. nih.gov The primary hydroxyl group at C-1 can also be selectively protected, allowing for the modification of other parts of the molecule. The choice of protecting groups is crucial for the successful execution of the synthesis and their sequential removal in the final stages to yield the target triol.

Synthesis of Structurally Modified Analogues for Research Applications

The synthesis of structurally modified analogues of this compound is of significant interest for investigating the structure-activity relationships of sphingolipids and for developing new therapeutic agents. nih.govnih.gov These modifications can include alterations in the length and saturation of the alkyl chain, changes in the stereochemistry of the chiral centers, and the introduction of various functional groups.

Stereochemical Elucidation and Advanced Structural Analysis in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the covalent structure and relative stereochemistry of organic molecules. While 1D NMR provides initial data, 2D NMR experiments are crucial for deciphering the complex, often overlapping signals found in molecules like sphingoid bases.

Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It is fundamental for tracing out the carbon backbone of the molecule by connecting adjacent proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a clear map of C-H connections. It is invaluable for assigning carbon chemical shifts based on proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is critical for assembling molecular fragments and positioning functional groups that lack protons, such as quaternary carbons or carbonyls. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a flexible molecule like (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol, NOESY data can help determine the relative configuration of stereocenters by revealing through-space proximities that are only possible in a specific diastereomer.

For long-chain amino alcohols, specific derivatization with chiral agents, such as Mosher's acid (MPA), can be used. Analysis of the ¹H NMR spectra of the resulting diastereomeric derivatives allows for the assignment of absolute configuration at the chiral centers bearing hydroxyl or amino groups. researchgate.netnih.gov

| 2D NMR Technique | Primary Application for this compound | Type of Information |

| COSY | Trace proton-proton coupling networks along the octadecene chain. | Connects H-2 to H-3, H-3 to H-4, H-4 to H-5, H-5 to H-6, etc. |

| HSQC | Assign ¹³C signals for each protonated carbon. | Correlates H-1 to C-1, H-2 to C-2, etc. |

| HMBC | Connect structural fragments and confirm functional group placement. | Shows correlations from H-1 to C-2/C-3; from olefinic protons to allylic carbons. |

| NOESY/ROESY | Determine relative stereochemistry of the C2-amino, C3-hydroxyl, and C6-hydroxyl groups. | Reveals spatial proximity between protons on different stereocenters. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.comwikipedia.org This technique is exceptionally sensitive to the absolute configuration of a molecule. mtoz-biolabs.com For sphingolipids and related amino alcohols, CD spectroscopy, particularly Vibrational Circular Dichroism (VCD), provides a powerful method for non-empirical assignment of absolute stereochemistry. nih.govwikipedia.org

The process typically involves:

Experimental Measurement: The CD or VCD spectrum of the natural product is recorded in a suitable solvent. bruker.com

Computational Calculation: Using Density Functional Theory (DFT), the theoretical CD/VCD spectra for one of the possible enantiomers (e.g., the 2S,3R,6R isomer) are calculated. nih.govwikipedia.org

Comparison: The experimental spectrum is compared to the calculated spectrum. If the spectra match in sign and relative intensity, the absolute configuration of the sample is assigned as that of the calculated enantiomer. jascoinc.com If the experimental spectrum is a mirror image of the calculated one, the sample is assigned the opposite absolute configuration.

A related technique, Exciton (B1674681) Coupled Circular Dichroism (ECCD), can be employed after derivatizing the molecule with chromophores, such as benzoates, at two or more hydroxyl or amino groups. The interaction between these chromophores produces a characteristic split CD signal (an exciton couplet) whose sign directly relates to the relative orientation of the chromophores, and thus the absolute configuration of the stereocenters. This has been successfully applied to determine the absolute configuration of complex dimeric sphingolipids. nih.gov

Mass Spectrometry-Based Approaches for Structural Confirmation and Derivatization Studies

Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of a compound. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides invaluable structural information through controlled fragmentation of the molecule. nih.govresearchgate.net For sphingoid bases like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govcncb.ac.cn

In positive ion mode electrospray ionization (ESI), sphingoid bases typically fragment via the loss of one or two water molecules. For instance, sphingosine (B13886) (d18:1) characteristically yields product ions at m/z 282 and 264. lipidmaps.org These signature fragmentation patterns can be used to identify sphingoid backbones in complex biological mixtures. lipidmaps.orgresearchgate.net More advanced techniques like MS3 can provide further structural details, especially for more complex sphingolipids where the core ceramide structure needs to be probed after initial fragmentation. lipidmaps.orglipidmaps.org

Due to the low volatility of sphingoid bases, derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A common procedure is trimethylsilylation, where active hydrogens on hydroxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govcaltech.edu This process increases the volatility and thermal stability of the analyte, allowing for its separation and analysis by GC-MS. mdpi.com However, care must be taken as derivatization can sometimes produce artifacts. wordpress.com

| Derivatization Reagent | Functional Groups Targeted | Analytical Technique | Purpose |

| BSTFA / MSTFA | -OH, -NH₂, -COOH | GC-MS | Increases volatility and thermal stability by forming TMS derivatives. nih.govtcichemicals.com |

| Benzoic Acid derivatives | -OH, -NH₂ | Circular Dichroism (ECCD) | Introduces chromophores for exciton coupling to determine absolute configuration. nih.gov |

| NBD-F | -NH₂ | LC-MS/MS | Enhances ionization efficiency and sensitivity for trace analysis of free sphingoid bases. omicsonline.org |

| Mosher's Acid (MPA) | -OH, -NH₂ | NMR Spectroscopy | Forms diastereomeric esters/amides to determine absolute configuration via ¹H NMR analysis. researchgate.net |

Computational Chemistry and Molecular Modeling for Conformational Analysis and Stereochemical Prediction

Computational chemistry has become a cornerstone of modern structure elucidation. For flexible molecules like this compound, understanding the preferred low-energy conformations is key to interpreting spectroscopic data. Molecular mechanics and DFT calculations are used to model the potential energy surface of the molecule and identify stable conformers. nih.govacs.org

This conformational analysis is critical for accurately predicting spectroscopic properties:

NMR Chemical Shifts: DFT calculations, often using the gauge-including atomic orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov By calculating the shifts for all possible stereoisomers and comparing them to the experimental data, the most likely structure can be identified. This approach is increasingly used to resolve structural ambiguities. nih.govmdpi.comacs.org

CD/VCD Spectra: As mentioned previously, the prediction of chiroptical spectra is highly dependent on the molecular conformation. DFT calculations provide the necessary inputs (e.g., optimized geometries, vibrational frequencies) to simulate these spectra, which are then used to assign the absolute configuration by comparison with experimental results. nih.govjascoinc.com

Methodologies for Structure Revision and Rectification of Previously Assigned Structures

The structural elucidation of natural products is a complex process, and initial assignments are sometimes later found to be incorrect. mdpi.com The revision of a proposed structure is a rigorous process that often highlights the limitations of relying on a single analytical method.

A prominent example in the sphingoid base family is the structure revision of halisphingosine A. researchgate.netnih.govuniv-poitiers.fr Initial structural analysis led to an incorrect assignment. The definitive structure was later established through a combination of:

Total Synthesis: Multiple potential stereoisomers of the proposed structure were synthesized. researchgate.netnih.gov This provides unambiguous access to reference compounds of known stereochemistry.

Comparative Spectroscopic Analysis: The NMR spectra of the synthesized isomers were meticulously compared with the spectrum of the isolated natural product. The structure was revised to (2R,3R,8R,Z)‐2-aminooctadec‐9‐ene‐1,3,8‐triol after finding a perfect match with one of the synthetic isomers. researchgate.netnih.gov

Computational Verification: In many revision cases, DFT calculations of NMR chemical shifts or CD spectra for the originally proposed structure and the revised structure are compared against the experimental data to provide further evidence for the correction. mdpi.comnih.gov

This highlights a critical principle in natural product chemistry: total synthesis and computational analysis are the ultimate arbiters for confirming or revising a proposed structure, especially when dealing with complex stereochemistry like that found in this compound. mdpi.comresearchgate.net

Design and Synthesis of Analogues for Structure Function Relationship Studies

Systematic Modification of Alkyl Chain Length and Saturation

Research findings indicate that the length of the alkyl tail in sphingosine (B13886) analogues can impart selectivity for different isoforms of sphingosine kinase, an important enzyme in sphingolipid metabolism. For instance, studies on related sphingosine kinase inhibitors have shown that varying the alkyl chain length can shift the inhibitory preference between SphK1 and SphK2. While specific data for 6-hydroxylated analogues is still emerging, it is hypothesized that similar structure-activity relationships exist.

The synthesis of these analogues typically involves the coupling of a protected amino alcohol head group with a long-chain aliphatic component. By selecting different alkyl bromides or tosylates of varying lengths in Williamson ether synthesis-type reactions or by employing olefin cross-metathesis with different terminal alkenes, a library of analogues with systematically altered chain lengths can be generated. Furthermore, the saturation of the C4-C5 double bond to produce the corresponding dihydro (saturated) analogues can be achieved through catalytic hydrogenation. This allows for the investigation of the role of the double bond in the molecule's activity.

| Analogue Type | Modification Strategy | Potential Impact on Function |

|---|---|---|

| Varying Alkyl Chain Length | Use of different length alkyl halides in coupling reactions or different terminal alkenes in cross-metathesis. | Alters hydrophobicity, membrane interactions, and potential selectivity for protein binding pockets. |

| Alkyl Chain Saturation | Catalytic hydrogenation of the C4-C5 double bond. | Removes conformational rigidity imposed by the double bond, affecting molecular shape and flexibility. |

Stereoisomeric Variants: Synthesis and Comparative Analysis

The stereochemistry of the chiral centers at C2, C3, and C6 is critical for the biological activity of (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol. The synthesis of its various stereoisomers allows for a detailed investigation of the spatial requirements for its interaction with biological targets.

A key synthetic approach to accessing different stereoisomers involves the use of chiral propargylic alcohols as precursors. For instance, the first asymmetric synthesis of the (6S) and (6R) diastereoisomers of 6-hydroxy-4-sphingenine-containing ceramides (B1148491) has been reported. nih.gov This synthesis utilized chiral propargylic alcohols, prepared through asymmetric dihydroxylation, which were then coupled with an L-serine-derived aldehyde. nih.gov This strategy allows for the specific construction of the desired stereochemistry at the C6 position.

The synthesis of all four stereoisomers of sphingosine (D-erythro, L-erythro, D-threo, and L-threo) has also been achieved, providing a methodological basis for the synthesis of the corresponding stereoisomers of the 6-hydroxylated analogue. The separation of diastereomers, often achieved through chromatographic techniques, is a critical step in these synthetic routes.

Comparative analysis of the biological activities of these stereoisomers can reveal the importance of the specific spatial arrangement of the hydroxyl and amino groups for target recognition and binding. For example, in related sphingolipids, the D-erythro configuration is often the most biologically active form.

| Stereoisomer | Key Synthetic Strategy | Purpose of Comparative Analysis |

|---|---|---|

| (2S,3R,6S)- and (2S,3R,6R)-isomers | Asymmetric synthesis using chiral propargylic alcohols. nih.gov | To determine the influence of the C6 hydroxyl group's stereochemistry on biological activity. |

| Other Diastereomers (e.g., threo) | Modification of synthetic routes to alter the stereochemistry at C2 and C3. | To investigate the importance of the relative stereochemistry of the amino and hydroxyl groups in the sphingoid backbone. |

Introduction of Reporter Groups for Biochemical Probes (e.g., fluorescent or isotopic labels)

To visualize and track the subcellular localization, trafficking, and metabolism of this compound, analogues bearing reporter groups such as fluorescent dyes or isotopic labels are indispensable tools.

Fluorescent Labeling: Fluorescently tagged sphingosine analogues have been successfully synthesized and used to study sphingolipid behavior in cells. researchgate.net Common fluorescent probes include nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY). These can be attached to the sphingoid base, often at the terminus of the alkyl chain or on the amino group, to create biochemical probes. For example, a fluorescently labeled sphingosine was synthesized from an oxazolidinone methyl ester derived from glycidol. researchgate.net The development of small molecule fluorescent turn-on probes that react selectively with the 1,2-amino alcohol functionality of sphingosine also represents a promising strategy for detecting this class of molecules in living cells. biorxiv.org

Isotopic Labeling: Stable isotope-labeled sphingolipids are crucial internal standards for quantitative analysis by mass spectrometry. caymanchem.comnih.gov Isotopes such as deuterium (²H) or carbon-13 (¹³C) can be incorporated into the alkyl chain or the headgroup of the sphingoid base. caymanchem.com This allows for the precise tracking of the metabolic fate of the molecule and its distinction from endogenous pools. For instance, stable isotope-labeled palmitate-d3 and L-serine-d3 have been used to monitor the de novo synthesis of sphingolipids. nih.gov

| Reporter Group | Method of Introduction | Application |

|---|---|---|

| Fluorescent Dyes (e.g., NBD, BODIPY) | Covalent attachment to the alkyl chain or amino group. | Fluorescence microscopy to study subcellular localization and trafficking. researchgate.net |

| Stable Isotopes (e.g., ²H, ¹³C) | Incorporation during synthesis using labeled precursors. | Mass spectrometry-based quantification and metabolic flux analysis. caymanchem.comnih.gov |

Functionalization at Hydroxyl and Amino Positions for Mechanistic Interrogation

Selective chemical modification of the hydroxyl and amino groups of this compound is a powerful strategy to probe their individual roles in biological interactions. This involves the introduction of various functional groups to block or alter the properties of these key positions.

Hydroxyl Group Functionalization: The three hydroxyl groups at positions C1, C3, and C6 offer multiple sites for modification. Site-selective functionalization of hydroxyl groups in polyhydroxylated molecules like carbohydrates is a well-established field that provides a roadmap for similar modifications in sphingoid bases. researchgate.net Strategies often involve the use of protecting groups to selectively mask certain hydroxyls while others are modified. For example, the primary hydroxyl at C1 is generally more reactive than the secondary hydroxyls at C3 and C6, allowing for some degree of selective modification. Reactions such as esterification, etherification, or phosphorylation can be employed to introduce different functionalities. The presence of hydroxyl groups is known to be important for the biophysical properties of sphingolipids, influencing membrane organization through hydrogen bonding. nih.govmdpi.com

Amino Group Functionalization: The amino group at C2 is a key site for N-acylation in the formation of ceramides. By introducing different acyl chains, researchers can investigate the impact of the N-acyl group on the properties and functions of 6-hydroxy-ceramides. Beyond acylation, the amino group can be modified through reactions such as alkylation or conversion to other functional groups to probe the importance of the free amine or the amide linkage for biological activity. For example, the synthesis of 6-hydroxy-4-sphingenine-containing ceramides involves N-acylation after the deprotection of the amino group. nih.gov

These functionalized analogues can then be used in various biochemical and cell-based assays to interrogate their interactions with specific proteins, their role in signaling pathways, and their influence on membrane properties.

| Position | Functionalization Strategy | Purpose of Mechanistic Interrogation |

|---|---|---|

| C1-OH | Selective phosphorylation, glycosylation, or etherification. | To investigate its role as a site for further metabolic conversion (e.g., to a phosphate or a glycosphingolipid). |

| C3-OH | Esterification or etherification. | To probe its importance in hydrogen bonding and interaction with protein targets. |

| C6-OH | Esterification or etherification. | To understand the specific function of this unique hydroxyl group in biological recognition and membrane organization. |

| C2-NH₂ | N-acylation with various fatty acids, N-alkylation. | To study the structure-activity relationship of the corresponding ceramides and to determine the importance of the amide bond. |

Advanced Research Avenues and Future Directions in 2s,3r 2 Aminooctadec 4 Ene 1,3,6 Triol Research

Untapped Biosynthetic Routes in Diverse Biological Species

The biosynthesis of sphingolipids, while following a core pathway, exhibits remarkable diversity across different biological kingdoms. nih.govrsc.org The canonical pathway begins in the endoplasmic reticulum with the condensation of L-serine and a fatty acyl-CoA, a process catalyzed by serine palmitoyltransferase. nih.govlibretexts.orgnih.gov However, variations in subsequent enzymatic steps, such as hydroxylations and desaturations, lead to a vast array of sphingolipid structures. oup.com

Future research should focus on exploring non-traditional biological sources for novel biosynthetic pathways that may produce (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol or its precursors. Organisms from diverse environments are known to produce unique sphingolipids, and their study could reveal new enzymes and metabolic routes. rsc.orgoup.com For instance, recent metalipidomic studies of the anaerobic marine bacteria in the Black Sea revealed over 200 novel sphingolipid structures, indicating that a significant portion of microbial biosynthetic potential remains uncharted. oup.com Similarly, fungi and plants are known for producing a wide variety of sphingolipids, including hydroxylated forms like phytosphingosine (B30862), making them prime candidates for investigation. oup.comresearchgate.net Genome mining of these organisms, coupled with heterologous expression of identified biosynthetic gene clusters (BGCs), could be a powerful strategy to uncover the enzymatic machinery responsible for generating the unique C-6 hydroxylation of this specific triol. nih.govnih.gov

Table 1: Potential Biological Sources for Novel Biosynthetic Pathways of Sphingolipid Analogs

| Biological Kingdom/Domain | Rationale for Investigation | Key Research Approach |

|---|---|---|

| Bacteria | Recent studies show a four-fold increase in known bacterial phyla capable of sphingolipid synthesis, with up to 25% of some microbial communities having this ability. oup.com | Genome mining for serine palmitoyltransferase (SPT) and hydroxylase homologs; metabolomic analysis of diverse bacterial cultures. |

| Fungi | Known to produce a wide array of complex sphingolipids and possess intricate biosynthetic pathways, sometimes involving crosstalk between separate gene clusters. nih.govnih.gov | Heterologous expression of fungal biosynthetic gene clusters (BGCs); analysis of species from unique ecological niches (e.g., deep-sea fungi). nih.gov |

| Plants | Plant sphingolipid metabolism is diverse, featuring extensive hydroxylation and desaturation, creating a wide variety of long-chain bases (LCBs). oup.com | Transcriptomic analysis under different stress conditions to identify upregulated biosynthetic enzymes; lipidomic profiling of various plant tissues. |

| Marine Invertebrates | Often contain symbiotic microorganisms and are known sources of novel bioactive compounds, including unique lipids. | Symbiont genome sequencing; lipid extraction and structural elucidation from diverse marine species. |

Innovative Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis

To enable in-depth biological study, access to a reliable supply of this compound is essential. Current synthetic routes to sphingolipid backbones often start from chiral precursors like L-serine. nih.gov Advanced research in this area should pursue two primary goals: scalable production of the target compound and the creation of a library of related analogs through diversity-oriented synthesis (DOS). scispace.com

For scalable production, methodologies that are efficient and stereoselective are paramount. One promising approach is the palladium-catalyzed, copper(I)-mediated cross-coupling of a thiophenyl ester of a protected amino acid with a suitable boronic acid. nih.gov This method has been used to construct the sphingosine (B13886) backbone with high yield and stereopurity and could be adapted for the synthesis of the C-6 hydroxylated target molecule. nih.gov Another strategy involves the multi-gram scale synthesis of a key azido-sphingosine intermediate, which can then be elaborated into various complex sphingolipids, a method that could be modified for versatility and scale. thieme-connect.com

Diversity-oriented synthesis (DOS) offers a powerful platform to explore structure-activity relationships. scispace.com Rather than focusing on a single target, DOS aims to create collections of small molecules with diverse molecular skeletons. scispace.com Applying DOS principles would involve creating a library of analogs of this compound with variations in the alkyl chain length, degree of unsaturation, and stereochemistry. This library would be invaluable for probing the structural requirements for its biological activity.

Table 2: Comparison of Innovative Synthetic Strategies

| Synthetic Strategy | Key Features | Potential Application for Target Compound |

|---|---|---|

| Thiol Ester-Boronic Acid Cross-Coupling | High-yield, racemization-free C-C bond formation. nih.gov | Efficient and stereoselective construction of the core backbone from a serine-derived precursor. nih.gov |

| Azido-Sphingosine Intermediate Route | Versatile and scalable approach allowing for late-stage diversification. thieme-connect.com | Large-scale production of a key intermediate that can be converted to the target triol and other analogs. thieme-connect.com |

| Cross-Metathesis | Mild conditions for forming the C4-C5 trans double bond. nih.gov | Stereospecific installation of the trans-alkene moiety, avoiding unwanted isomers. |

| Diversity-Oriented Synthesis (DOS) | Focuses on creating skeletal and stereochemical diversity in a library of molecules. scispace.com | Generation of a wide range of analogs to systematically probe biological function and identify key structural motifs. scispace.com |

High-Resolution Lipidomics and Metabolomics for Pathway Elucidation

Understanding the metabolic fate and biosynthetic origins of this compound requires powerful analytical tools capable of detecting and quantifying lipids with high sensitivity and specificity. researchgate.net High-resolution lipidomics and metabolomics, primarily driven by mass spectrometry (MS), are central to this endeavor. nih.govmdpi.com

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern sphingolipid analysis, or "sphingolipidomics." nih.govresearchgate.net This technique allows for the separation of isobaric and isomeric species—which are common in lipidomics—and their subsequent identification and quantification. nih.gov Future studies should employ targeted LC-MS/MS methods to search for this compound and its potential metabolites (e.g., phosphorylated or glycosylated forms) in various biological extracts. The development of a workflow using an optimized extraction procedure and a segmented chromatographic gradient can significantly improve the accuracy of measurements by resolving nearly-isobaric species. researchgate.net

Advanced MS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide high mass accuracy, which is critical for identifying unknown metabolites and confirming their elemental composition. nih.govsemanticscholar.org Furthermore, mass spectrometry imaging (MSI) is an emerging technique that can provide spatial information on the distribution of specific lipids within tissues, offering clues to their localized function without the need for extraction. nih.gov Applying these high-resolution techniques will be essential for mapping the complete metabolic network surrounding this compound.

Table 3: Advanced Analytical Platforms for Sphingolipid Pathway Elucidation

| Analytical Platform | Principle | Application in this compound Research |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural information. researchgate.netnih.gov | Quantitative analysis of the target compound and its known metabolites in biological samples. researchgate.net |

| High-Resolution MS (e.g., Orbitrap, Q-TOF) | Provides highly accurate mass measurements (<5 ppm). nih.govsemanticscholar.org | Identification of novel, unknown metabolites by determining their precise elemental composition. |

| Mass Spectrometry Imaging (MSI) | Analyzes the spatial distribution of molecules directly from a sample surface, like a tissue slice. nih.gov | To visualize the localization of the target compound within cells or tissues, providing context for its biological role. nih.gov |

| Supercritical Fluid Chromatography-MS (SFC-MS) | Uses a supercritical fluid as the mobile phase for separating complex lipid mixtures. researchgate.net | An alternative separation technique for resolving complex mixtures of sphingolipid isomers. |

Elucidation of Molecular Interactions with Enzymes and Cellular Components

The biological functions of sphingolipids are mediated through their interactions with other cellular components, particularly proteins. nih.gov These interactions can modulate enzyme activity, control the localization of proteins within membrane microdomains (lipid rafts), and initiate signaling cascades. nih.govlibretexts.org A critical future goal is to identify the specific proteins—such as enzymes, transporters, and receptors—that bind to this compound.

This can be achieved through the use of photo-affinity labeling, a powerful chemical biology technique. nih.gov This involves synthesizing an analog of the target compound that incorporates a photo-activatable group. Upon exposure to UV light, this probe will covalently bind to nearby interacting proteins, which can then be isolated and identified using mass spectrometry. nih.govmdpi.com

Potential protein interactors fall into several classes. nih.gov These include enzymes involved in sphingolipid metabolism, such as kinases that might phosphorylate one of its hydroxyl groups, or ceramide synthases that could acylate its amino group. nih.gov It may also interact with lipid transfer proteins that shuttle it between cellular membranes or with receptors on the cell surface or within intracellular compartments that recognize its specific structure to initiate a signaling response. nih.govcam.ac.uk Identifying these molecular partners is the key to deciphering the cellular role of this compound.

Table 4: Classes of Potential Protein Interactors

| Protein Class | Potential Function Related to the Target Compound |

|---|---|

| Kinases | Phosphorylation of the C-1, C-3, or C-6 hydroxyl groups to generate signaling molecules like sphingosine-1-phosphate analogs. nih.gov |

| Ceramide Synthases | N-acylation of the amino group to form a novel ceramide-like molecule. nih.govlibretexts.org |

| Phosphatases | Dephosphorylation of a phosphorylated form of the compound, regulating its signaling activity. libretexts.org |

| Glycosyltransferases | Addition of sugar moieties to the C-1 hydroxyl group to form complex glycosphingolipids. nih.gov |

| Lipid Transfer Proteins | Facilitating the transport of the compound between organelles, such as from the ER to the Golgi. cam.ac.uk |

| Membrane Receptors | Binding to the compound to initiate downstream cellular signaling pathways. nih.gov |

Application in Chemical Biology Tools and Probe Development

Beyond its intrinsic biological activity, this compound can serve as a scaffold for the development of sophisticated chemical biology tools. nih.govnih.gov The creation of labeled analogs is essential for tracking the molecule within a cell and for identifying its binding partners. nih.gov

Future research should focus on synthesizing a suite of probes based on the triol's structure. These include:

Fluorescent Probes: Attaching a fluorophore (e.g., Bodipy) to the lipid allows for the visualization of its uptake, trafficking, and localization in living cells using fluorescence microscopy. nih.govbiorxiv.org

Photo-affinity Probes: As mentioned previously, incorporating a photo-crosslinking group (e.g., a diazirine) enables the covalent capture and subsequent identification of interacting proteins. nih.gov

Biotinylated Probes: Adding a biotin (B1667282) tag allows for the affinity purification (pull-down) of the probe along with its binding partners from cell lysates. nih.gov

Inhibitor Analogs: Strategic modification of the structure could yield inhibitors of specific enzymes in the sphingolipid pathway, allowing researchers to dissect the function of those enzymes with high precision. nih.gov

The development of these chemical tools would transform this compound from a subject of study into an instrument for discovery, enabling a deeper investigation of sphingolipid metabolism and signaling. nih.govnih.gov

Table 5: Strategies for Chemical Probe Development

| Probe Type | Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorescent dye (e.g., Bodipy, NBD). | Live-cell imaging to track subcellular localization and trafficking pathways. nih.govbiorxiv.org |

| Photo-affinity Probe | Incorporation of a photo-activatable moiety (e.g., diazirine, benzophenone). | Identifying direct protein binding partners through UV-induced covalent crosslinking. nih.gov |

| Biotinylated Probe | Addition of a biotin tag for high-affinity binding to streptavidin. | Pull-down experiments to isolate and identify protein complexes that interact with the lipid. nih.gov |

| Clickable Probe | Incorporation of a small, bioorthogonal handle (e.g., alkyne, azide). mdpi.com | Allows for two-step labeling; the probe is administered to cells, followed by reaction with a tag (e.g., fluorophore-azide) for visualization or enrichment. mdpi.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S,3R)-2-Aminooctadec-4-ene-1,3,6-triol, and how can they be experimentally determined?

- Methodological Answer :

- Molecular characterization : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₈H₃₅NO₂ or C₁₈H₃₇NO₂; discrepancies exist in literature ).

- Stereochemical analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the (2S,3R) configuration, referencing coupling constants and NOE correlations.

- Physical stability : Conduct thermal gravimetric analysis (TGA) under varying humidity and temperature conditions to assess degradation thresholds .

Q. How can researchers design a synthetic route for this compound while ensuring stereochemical fidelity?

- Methodological Answer :

- Retrosynthetic planning : Prioritize chiral pool synthesis using enantiomerically pure starting materials (e.g., L-serine derivatives) to preserve the (2S,3R) configuration.

- Key steps :

Olefin installation : Use Wittig or Heck coupling for the 4-ene moiety .

Hydroxyl group protection : Apply tert-butyldimethylsilyl (TBS) groups for the 1,3,6-triol positions, followed by selective deprotection .

- Validation : Monitor reaction intermediates via thin-layer chromatography (TLC) and LC-MS to confirm regioselectivity .

Q. What are the acute toxicity profiles of this compound, and how should safety protocols be optimized in laboratory settings?

- Methodological Answer :

- In vitro assays : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity, referencing OECD Guideline 129 .

- In vivo preliminaries : Conduct acute oral toxicity tests in rodent models (OECD 423), noting LD₅₀ thresholds and organ-specific effects .

- PPE recommendations : Use nitrile gloves, FFP3 respirators, and fume hoods during handling, as per GHS Category 3 skin irritation classification .

Advanced Research Questions

Q. How can conflicting structural data (e.g., molecular formula discrepancies) be resolved for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental HRMS data (from ) with theoretical isotopic patterns using software like mMass.

- Crystallography : Attempt single-crystal X-ray diffraction to unambiguously assign the structure, resolving C₁₈H₃₅ vs. C₁₈H₃₇ ambiguities .

- Literature audit : Re-examine synthesis protocols in and to identify potential hydrogenation artifacts or oxidation side reactions.

Q. What advanced analytical techniques are required to study its environmental fate and biodegradation pathways?

- Methodological Answer :

- Environmental simulation : Use OECD 307/308 guidelines to assess hydrolysis, photolysis, and microbial degradation in soil/water matrices .

- Metabolite tracking : Employ LC-QTOF-MS with isotopic labeling (¹³C or ²H) to identify transient intermediates in biodegradation pathways .

- Ecotoxicity modeling : Apply QSAR models (e.g., ECOSAR) to predict bioaccumulation and aquatic toxicity, validated via Daphnia magna assays .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound in drug discovery contexts?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., lipid kinases), guided by stereochemical constraints .

- ADMET profiling : Apply SwissADME or ADMETLab to predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- Validation : Correlate computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements for phospholipase A₂) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported toxicological classifications (e.g., IARC vs. ACGIH guidelines)?

- Methodological Answer :

- Weight-of-evidence review : Compile data from , and regulatory databases (EPA HPVIS ) to assess study quality (e.g., sample size, exposure duration).

- Mechanistic studies : Conduct Ames tests (OECD 471) and Comet assays to evaluate genotoxicity, resolving discrepancies between carcinogenicity classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.